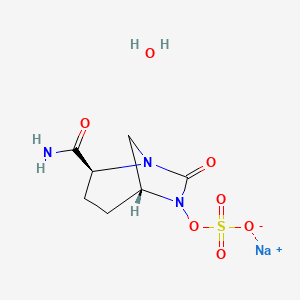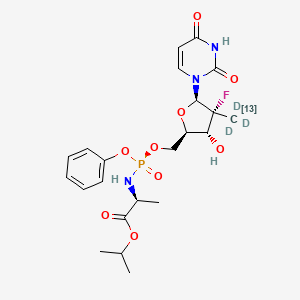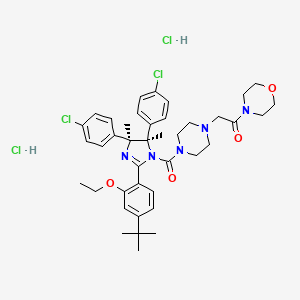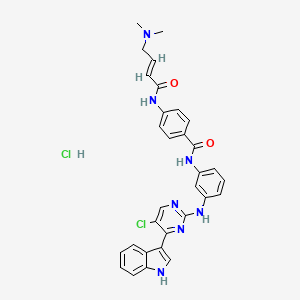
IDO-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IDO-IN-3 is a potent IDO inhibitor.
Wissenschaftliche Forschungsanwendungen
Tolerance and Tryptophan Catabolism
IDO-IN-3, as a potential inhibitor of Indoleamine 2,3-dioxygenase (IDO), plays a significant role in immunology. IDO, which degrades the essential amino acid tryptophan, is integral in suppressing T-cell responses and promoting tolerance. This role is crucial in various physiological and pathological contexts, including mammalian pregnancy, tumor resistance, chronic infections, and autoimmune diseases (Mellor & Munn, 2004).
Cancer Therapy and Immune Escape
In cancer treatment, IDO's ability to degrade tryptophan is a key mechanism for pathological immune escape. Inhibiting IDO, potentially through compounds like this compound, is a promising therapeutic strategy for diseases like cancer. Rational design and optimization of IDO inhibitors have been explored to enhance their biological relevance and effectiveness in cancer therapy (Röhrig et al., 2010).
Prognostic Significance in Endometrial Cancer
The expression of IDO in endometrial cancer tissues has been associated with worse clinical outcomes. High IDO expression in tumor cells correlates with advanced surgical stages and lymph node metastasis, indicating that this compound could have potential as a prognostic biomarker or therapeutic target in endometrial cancer (Ino et al., 2006).
IDO in Pathogenic Inflammation and Cancer Immunotherapy
IDO is a central driver of malignant development and progression, acting in tumor, stromal, and immune cells. Its effects include suppression of T and NK cells, generation of regulatory cells, and promotion of tumor angiogenesis. IDO inhibitors, like this compound, show promise in cancer immunotherapy, particularly when combined with other treatment modalities (Prendergast et al., 2014).
Role in Ovarian Carcinoma Progression
IDO is implicated in ovarian cancer progression. High IDO expression in ovarian tumor cells is associated with reduced T-cell infiltration and poor patient survival. This compound could be explored as a therapeutic agent for advanced ovarian cancer, given its potential to modulate IDO activity and impact tumor progression (Inaba et al., 2009).
Eigenschaften
Molekularformel |
C11H12BrFN6O2 |
|---|---|
Molekulargewicht |
359.15 |
SMILES |
O/N=C(C1=NON=C1N)/NC2=CC=C(F)C(Cl)=C2 |
Aussehen |
Solid powder |
Synonyme |
IDO-IN-3; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one](/img/structure/B1149942.png)


